molecular formula C7H8N2O2 B1168353 N(7)-Ethyldeoxyguanosine 5'-triphosphate CAS No. 122055-03-2

N(7)-Ethyldeoxyguanosine 5'-triphosphate

Cat. No.: B1168353
CAS No.: 122055-03-2
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Description

Structural Characterization and Chemical Identity

N(7)-Ethyldeoxyguanosine 5'-triphosphate (N7-Etd-GTP) is a modified deoxyribonucleotide analog characterized by an ethyl group covalently bonded to the N7 position of the guanine base. Its molecular formula is C₁₂H₂₁N₅O₁₃P₃ , with a molecular weight of 592.25 g/mol (calculated from PubChem entries for analogous compounds). The ethyl modification at the N7 position distinguishes it from canonical deoxyguanosine triphosphate (dGTP), altering both its chemical reactivity and biological interactions.

Key Structural Features:

  • N7-Ethylation : The ethyl group at the N7 position of guanine introduces steric hindrance and electronic effects, destabilizing the glycosidic bond and increasing susceptibility to depurination.
  • Triphosphate Backbone : The 5'-triphosphate group retains standard α,β,γ-phosphate linkages, enabling enzymatic incorporation into DNA by polymerases.
  • Acid Lability : The N7-ethylguanine moiety undergoes spontaneous cleavage under acidic conditions (pH < 3), with a half-life exceeding 48 hours at neutral pH.

Table 1: Comparative Molecular Properties

Property N7-Etd-GTP dGTP
Molecular Formula C₁₂H₂₁N₅O₁₃P₃ C₁₀H₁₆N₅O₁₃P₃
Molecular Weight (g/mol) 592.25 507.18
UV λmax (pH 7.4) 252 nm 253 nm
Glycosidic Bond Stability t1/2 >48 h Stable

The synthesis of N7-Etd-GTP involves direct ethylation of dGTP using diethyl sulfate, followed by purification via thin-layer chromatography (TLC) on cellulose plates, yielding approximately 5%. Enzymatic methods using terminal deoxynucleotidyltransferase (TdT) and Klenow fragment polymerase enable site-specific incorporation into DNA strands.

Historical Context in Nucleic Acid Modification Research

N7-Etd-GTP emerged in the late 20th century as a tool for studying alkylation-induced DNA damage. Its development paralleled advancements in understanding the biological consequences of N7-guanine adducts, which constitute >60% of lesions formed by alkylating agents like dimethyl sulfate and ethyl methanesulfonate.

Milestones in Research:

  • 1989 : First reported synthesis of N7-Etd-GTP via chemical ethylation, enabling controlled introduction of N7-alkylguanine lesions into DNA.
  • 1990s : Used to elucidate repair mechanisms of N7-alkylguanine by human alkylguanine DNA alkyltransferase (hAGT), revealing limited repair capacity compared to O6-alkylguanine.
  • 2000s : Applied in structural studies of DNA polymerases, demonstrating that N7-ethylation bypass efficiency varies by polymerase family (e.g., 10% incorporation by Pol η vs. 85% by Klenow fragment).
  • 2020s : Incorporated into NMR-based dynamic studies of DNA-protein interactions, leveraging isotopic labels (e.g., 15N) to map lesion-induced conformational changes.

Properties

CAS No.

122055-03-2

Molecular Formula

C7H8N2O2

Synonyms

N(7)-ethyldeoxyguanosine 5/'-triphosphate

Origin of Product

United States

Preparation Methods

Chromatographic Separation

Post-synthesis purification relies on TLC and high-performance liquid chromatography (HPLC). Cellulose-based TLC resolves N7-Etd-GTP (R<sub>f</sub> = 0.42) from dGTP (R<sub>f</sub> = 0.35) under isobutyric acid/ammonia/water systems. For higher purity, HPLC with C18 columns and methanol gradients (5–30% over 50 minutes) isolates the triphosphate with >95% purity.

Stabilization of the Glycosidic Bond

The N7-ethylguanine glycosidic bond is labile under acidic or high-temperature conditions. At pH 7.4, its half-life exceeds 48 hours, making it suitable for physiological studies. Sodium cyanoborohydride (NaBH<sub>3</sub>CN) stabilizes the adduct during enzymatic hydrolysis of DNA, reducing Schiff base intermediates to stable secondary amines.

Analytical Characterization

UV-Vis Spectroscopy

N7-Etd-GTP exhibits pH-dependent absorbance shifts:

  • pH 1 : λ<sub>max</sub> = 280 nm (protonated N7-ethylguanine).

  • pH 7.4 : λ<sub>max</sub> = 252 nm (deprotonated form).

  • pH 13 : λ<sub>max</sub> = 275 nm (ionized glycosidic bond).

Mass Spectrometry

Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) confirms molecular identity via transitions such as m/z 296 → 180 (cleavage of the glycosidic bond). Isotope-labeled standards (e.g., [<sup>15</sup>N<sub>5</sub>]N7-Etd-GTP) enable quantification at femtomolar levels.

Enzymatic Hydrolysis Validation

Treatment with phosphodiesterase I and alkaline phosphatase hydrolyzes N7-Etd-GTP to N7-ethyldeoxyguanosine, confirming triphosphate integrity.

Comparative Analysis of Synthesis Methods

Parameter Chemical Synthesis Enzymatic Incorporation
Yield5%N/A (sequence-dependent)
Purity>95%90–98%
ScalabilityMilligram scaleMicrogram scale
Site SpecificityLowHigh
CostLowHigh (enzyme costs)

Chemical synthesis excels in scalability and cost, while enzymatic methods offer precision for structural studies.

Chemical Reactions Analysis

Types of Reactions

N(7)-Ethyldeoxyguanosine 5’-triphosphate can undergo various chemical reactions, including:

    Oxidation: The ethyl group at the N7 position can be oxidized under specific conditions.

    Substitution: The ethyl group can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The triphosphate moiety can be hydrolyzed to form diphosphate and monophosphate derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, nucleophiles for substitution reactions, and acidic or basic conditions for hydrolysis .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group can yield an aldehyde or carboxylic acid derivative, while substitution reactions can introduce various functional groups at the N7 position .

Scientific Research Applications

N(7)-Ethyldeoxyguanosine 5’-triphosphate has several scientific research applications, including:

    Chemistry: It is used as a substrate in enzymatic studies to investigate the specificity and mechanism of nucleotide-modifying enzymes.

    Biology: The compound is employed in studies of DNA replication and repair processes, as it can be incorporated into DNA strands and influence their stability and function.

    Medicine: It is explored as a potential therapeutic agent in antiviral and anticancer research due to its ability to interfere with nucleic acid metabolism.

    Industry: The compound is used in the development of diagnostic assays and as a reagent in molecular biology techniques

Mechanism of Action

N(7)-Ethyldeoxyguanosine 5’-triphosphate exerts its effects by mimicking natural nucleotides and being incorporated into nucleic acids. The ethyl group at the N7 position can disrupt normal base pairing and hydrogen bonding, leading to altered DNA or RNA structures. This can affect various molecular targets and pathways, including DNA polymerases, RNA polymerases, and nucleotide-modifying enzymes .

Comparison with Similar Compounds

Key Structural Features

  • dGTP: Unmodified deoxyguanosine triphosphate, with a native guanine base.
  • Guanosine 5'-triphosphate (GTP): Ribose-based analog with a hydroxyl group at the 2' position (C10H16N5O14P3; MW 523.18) .
  • Adenosine 5'-triphosphate (ATP): Adenine-based nucleotide (C10H16N5O13P3; MW 507.18) with distinct coordination sites (N1 and N7) for metal binding .

Physicochemical Properties

Stability and Reactivity

  • Glycosidic Bond Lability : The N7-ethyl group in N7-EtdGTP destabilizes the glycosidic bond, leading to rapid cleavage under acidic or heated conditions. This contrasts with unmodified dGTP, which is more stable under similar conditions .
  • Base-Catalyzed Degradation: N7-alkylguanine derivatives (e.g., N7-EtdGTP) undergo base-catalyzed degradation, a property shared with other N7-alkylated nucleotides but absent in non-alkylated analogs like ATP or GTP .

UV Spectral Profiles

  • N7-EtdGTP exhibits pH-dependent UV absorbance shifts due to the ethyl group’s electronic effects. At pH 13, its spectrum shows a hypsochromic shift compared to dGTP, reflecting altered tautomerization or protonation states .
  • ATP and GTP display distinct UV profiles, with GTP showing a λmax at 252 nm (pH 7) compared to ATP’s 259 nm, highlighting base-specific absorbance differences .

Coordination Chemistry and Metal Binding

  • Metal Interaction Sites : In ATP, N1 and N7 of adenine, along with the triphosphate group, participate in copper(II) coordination . The N7-ethylation in N7-EtdGTP likely blocks metal binding at this site, redirecting interactions to the triphosphate moiety or other bases.

Comparative Data Table

Property N7-EtdGTP dGTP GTP ATP
Molecular Weight ~563.2 (estimated) 491.18 523.18 507.18
Key Modification N7-ethylation None 2'-OH ribose Adenine base
Glycosidic Bond Stability Low (acid/heat-labile) High High High
UV λmax (pH 7) 248 nm 252 nm 252 nm 259 nm
Metal Coordination Sites Triphosphate, N1 N7, O6, triphosphate N7, O6, triphosphate N1, N7, triphosphate
Synthesis Yield ~5% High (enzymatic) High (enzymatic) High (enzymatic)

Q & A

Basic Research Questions

Q. What are the critical purity standards and synthesis methodologies for N(7)-Ethyldeoxyguanosine 5'-triphosphate in enzymatic applications?

  • Methodological Answer : Synthesis typically involves chemical modification of deoxyguanosine triphosphate (dGTP) at the N7 position using ethylation reagents. Key steps include protecting the 5'-triphosphate group, ethylation under controlled pH (e.g., 7.0–8.5), and HPLC purification (reverse-phase C18 columns with ammonium acetate/acetonitrile gradients). Purity ≥95% (validated by LC-MS) is critical to avoid polymerase inhibition. Impurities like unreacted dGTP or byproducts can skew enzymatic incorporation rates .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer : Store at ≤–20°C in aliquots to avoid freeze-thaw cycles. Buffered solutions (pH 7.0–7.5) with 10 mM Tris-EDTA enhance stability. Avoid exposure to UV light, which may induce photodegradation. Lyophilized forms are stable for >12 months when desiccated .

Q. What analytical techniques are used to confirm the structural integrity of this compound?

  • Methodological Answer : Use tandem mass spectrometry (MS/MS) for molecular weight validation and IR spectroscopy (e.g., gas-phase IR ion spectroscopy) to confirm phosphate group conformations. NMR (¹H/³¹P) identifies ethylation at N7 and verifies triphosphate integrity. Purity is quantified via UV absorbance at 260 nm (ε ≈ 12,000 M⁻¹cm⁻¹) .

Advanced Research Questions

Q. How does this compound incorporation efficiency vary across DNA polymerases?

  • Methodological Answer : Conduct competitive incorporation assays using Taq, Klenow, or Phi29 polymerases. Pre-steady-state kinetics (stopped-flow fluorometry) measure kpolk_{\text{pol}} (polymerization rate) and KdK_d (binding affinity). For example, Taq polymerase shows 40–60% reduced efficiency compared to natural dGTP due to steric hindrance from the ethyl group. Optimize Mg²⁺ concentrations (2–4 mM) to enhance fidelity .

Q. How can researchers resolve contradictions in reported enzymatic inhibition data for modified dNTPs like this compound?

  • Methodological Answer : Discrepancies often arise from buffer composition (e.g., ionic strength) or template sequence context. Use standardized conditions: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, and matched primer-template pairs. Cross-validate findings with single-molecule sequencing or cryo-EM to assess polymerase active-site interactions .

Q. What advanced techniques characterize the triphosphate group’s conformational dynamics in this compound?

  • Methodological Answer : Employ molecular dynamics (MD) simulations with AMBER forcefields to model α/β/γ-phosphate flexibility. Pair with Raman spectroscopy to detect vibrational modes of the triphosphate chain. Comparative studies with GTP or ATP analogs (e.g., beta,gamma-methyleneguanosine triphosphate) reveal steric effects of the ethyl group .

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